molecular formula C12H7Cl2NO B3054872 (3,4-Dichlorophenyl)(pyridin-3-yl)methanone CAS No. 62247-03-4

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone

Cat. No.: B3054872
CAS No.: 62247-03-4
M. Wt: 252.09 g/mol
InChI Key: XTCRDAUMVZZCDC-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone is an organic compound that features a dichlorophenyl group and a pyridinyl group connected via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a reactant. The reaction proceeds via nucleophilic acyl substitution, where the pyridine nitrogen attacks the carbonyl carbon of the 3,4-dichlorobenzoyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dichlorophenyl)(pyridin-3-yl)methanone is unique due to the presence of both dichlorophenyl and pyridinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(3,4-dichlorophenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCRDAUMVZZCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488202
Record name (3,4-Dichlorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62247-03-4
Record name (3,4-Dichlorophenyl)-3-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62247-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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